molecular formula C21H23ClN2O2 B309428 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide

Cat. No. B309428
M. Wt: 370.9 g/mol
InChI Key: CWRZDWYWDDBKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. By binding to the orthosteric site of mGluR1, this compound prevents the activation of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic plasticity, and gene expression.
Biochemical and physiological effects:
This compound has been shown to exert various biochemical and physiological effects in different cell types and tissues. For example, this compound can reduce the release of glutamate, an excitatory neurotransmitter, from presynaptic terminals by blocking mGluR1-mediated facilitation of glutamate release. Moreover, this compound can modulate the activity of ion channels, such as voltage-gated calcium channels and NMDA receptors, which are involved in the regulation of synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide has several advantages for lab experiments, such as its high selectivity for mGluR1, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, such as its short half-life in vivo, its potential off-target effects on other mGluR subtypes, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide and mGluR1. One possible direction is to investigate the role of mGluR1 in the pathophysiology of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and to explore the potential therapeutic benefits of mGluR1 antagonists in these disorders. Another direction is to study the interactions between mGluR1 and other neurotransmitter systems, such as the dopaminergic and serotonergic systems, and to elucidate the mechanisms underlying the modulation of mGluR1 signaling by these systems. Finally, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more potent and selective mGluR1 antagonists for preclinical and clinical applications.

Synthesis Methods

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylamine, followed by the reduction of the nitro group and the subsequent coupling with N-(2,3-dimethylphenyl)glycine. The final product can be obtained by esterification with ethanol.

Scientific Research Applications

4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2,3-dimethylphenyl)benzamide has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, such as pain, anxiety, addiction, and neurodegenerative diseases. For example, studies have shown that this compound can attenuate neuropathic pain in animal models by blocking mGluR1-mediated signaling. Additionally, this compound has been shown to reduce anxiety-like behavior in rodents by modulating the activity of the amygdala, a brain region involved in emotional processing.

properties

Molecular Formula

C21H23ClN2O2

Molecular Weight

370.9 g/mol

IUPAC Name

4-chloro-3-(cyclopentanecarbonylamino)-N-(2,3-dimethylphenyl)benzamide

InChI

InChI=1S/C21H23ClN2O2/c1-13-6-5-9-18(14(13)2)23-21(26)16-10-11-17(22)19(12-16)24-20(25)15-7-3-4-8-15/h5-6,9-12,15H,3-4,7-8H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

CWRZDWYWDDBKNZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3CCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.